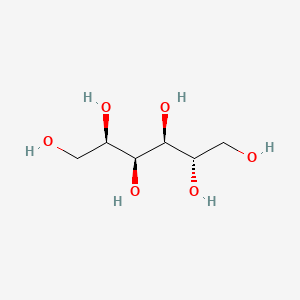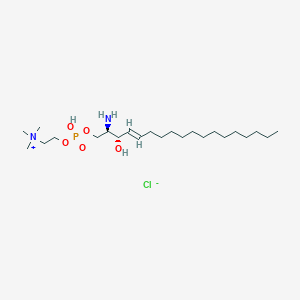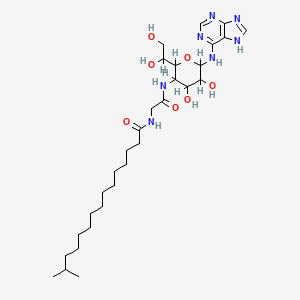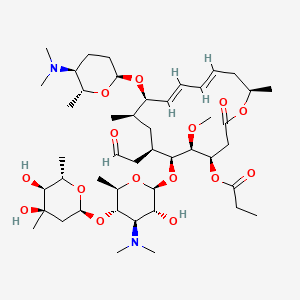
Stepronin
Vue d'ensemble
Description
Stepronin est un composé mucolytique et expectorant, principalement utilisé pour dissoudre le mucus épais et soulager les difficultés respiratoires. Il est connu pour sa capacité à réduire la viscosité des sécrétions muqueuses dans les poumons, ce qui facilite l'expulsion du mucus par la toux .
Applications De Recherche Scientifique
Stepronin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioester chemistry.
Biology: Investigated for its effects on cellular processes, including its role in reducing mucus secretion from epithelial cells and submucosal glands
Medicine: Clinically used as an expectorant to treat respiratory conditions such as bronchitis and sinusitis.
Industry: Utilized in the formulation of pharmaceutical products, including oral and inhalation dosage forms.
Mécanisme D'action
Target of Action
Stepronin primarily targets the mucous secretions in the lungs . The viscosity of these secretions is dependent upon the concentrations of mucoprotein and the presence of disulfide bonds between these macromolecules and DNA .
Mode of Action
This compound acts as both an expectorant and a mucolytic agent . As an expectorant, it increases bronchial secretions, thereby reducing the thickness or viscosity of bronchial secretions . This action increases mucus flow that can be removed more easily through coughing . As a mucolytic, this compound helps to loosen thick bronchial secretions by breaking down the chemical structure of mucus molecules . The result is a thinner mucus that can be more easily removed through coughing .
Result of Action
The primary result of this compound’s action is the promotion of mucus drainage from the lungs by thinning the mucus and lubricating the irritated respiratory tract . This action helps to relieve respiratory difficulties by making it easier for patients to cough up loosened mucus.
Analyse Biochimique
Biochemical Properties
Stepronin plays a crucial role in biochemical reactions, particularly in the respiratory system. It interacts with mucoprotein and DNA in the lungs, affecting the viscosity of mucous secretions .
Cellular Effects
This compound influences cell function by reducing Cl-secretion from epithelial cells and mucus glycoprotein secretion from submucosal glands . This action helps to thin the mucus and lubricate the irritated respiratory tract .
Molecular Mechanism
The molecular mechanism of this compound involves increasing bronchial secretions and helping to loosen thick bronchial secretions . It reduces the thickness or viscosity of bronchial secretions, thus increasing mucus flow that can be removed more easily through coughing .
Temporal Effects in Laboratory Settings
Its mucolytic effects are known to promote drainage of mucus from the lungs .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It is known that this compound is an orally active expectorant, and inhalation administration is preferable to oral administration .
Metabolic Pathways
It is known that this compound affects the concentrations of mucoprotein and the presence of disulfide bonds between these macromolecules and DNA in the lungs .
Transport and Distribution
It is known that this compound inhibits airway secretion in vitro .
Subcellular Localization
It is known that this compound acts on the respiratory tract to dissolve thick mucus .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les processus d'acylation et de thioestérification .
Méthodes de production industrielle : La production industrielle de Stepronin implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté optimale. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour obtenir le produit final sous sa forme souhaitée. De plus, this compound peut être formulé en diverses formes galéniques, y compris des injections et des préparations lyophilisées, pour améliorer sa biodisponibilité et son efficacité clinique .
Analyse Des Réactions Chimiques
Types de réactions : Stepronin subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : La réduction de this compound peut conduire à la formation de thiols.
Substitution : this compound peut subir des réactions de substitution nucléophile, où le groupe thioester est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les alcools peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier la chimie des thioesters.
Biologie : Investigated for its effects on cellular processes, including its role in reducing mucus secretion from epithelial cells and submucosal glands
Médecine : Cliniquement utilisé comme expectorant pour traiter les affections respiratoires telles que la bronchite et la sinusite.
Industrie : Utilisé dans la formulation de produits pharmaceutiques, y compris les formes galéniques orales et inhalées.
5. Mécanisme d'action
This compound exerce ses effets en décomposant la structure chimique des molécules de mucus, réduisant ainsi leur viscosité. Ceci est réalisé par la rupture des liaisons disulfures dans les mucoprotéines, conduisant à l'amincissement du mucus et facilitant son élimination par la toux. Le composé augmente également les sécrétions bronchiques, contribuant encore à l'élimination du mucus des voies respiratoires .
Composés similaires :
N-acétylcystéine : Un autre agent mucolytique qui décompose le mucus en perturbant les liaisons disulfures.
Carbocysteine : Un mucolytique qui modifie la structure des glycoprotéines muqueuses.
Ambroxol : Améliore l'élimination du mucus en stimulant la production de surfactant et en augmentant l'activité ciliaire.
Unicité de this compound : this compound est unique dans sa double action en tant que mucolytique et expectorant. Il réduit non seulement la viscosité du mucus, mais il favorise également son drainage des poumons en augmentant les sécrétions bronchiques. Ce double mécanisme rend this compound particulièrement efficace dans le traitement des affections respiratoires caractérisées par un mucus épais et tenace .
Comparaison Avec Des Composés Similaires
N-acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds.
Carbocisteine: A mucolytic that modifies the structure of mucus glycoproteins.
Ambroxol: Enhances mucus clearance by stimulating the production of surfactant and increasing ciliary activity.
Uniqueness of Stepronin: this compound is unique in its dual action as both a mucolytic and an expectorant. It not only reduces the viscosity of mucus but also promotes its drainage from the lungs by increasing bronchial secretions. This dual mechanism makes this compound particularly effective in treating respiratory conditions characterized by thick and tenacious mucus .
Propriétés
IUPAC Name |
2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYSEDHQJCOWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78126-10-0 (mono-hydrochloride salt) | |
| Record name | Stepronin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00868127 | |
| Record name | Stepronin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stepronin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.11e-01 g/L | |
| Record name | Stepronin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
An expectorant increases bronchial secretions and mucolytics help loosen thick bronchial secretions. Expectorants reduce the thickness or viscosity of bronchial secretions thus increasing mucus flow that can be removed more easily through coughing, Mucolytics break down the chemical structure of mucus molecules. The mucus becomes thinner and can be removed more easily through coughing. | |
| Record name | Stepronin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72324-18-6 | |
| Record name | Stepronin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stepronin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stepronin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stepronin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stepronin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEPRONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NOY894QRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stepronin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)











